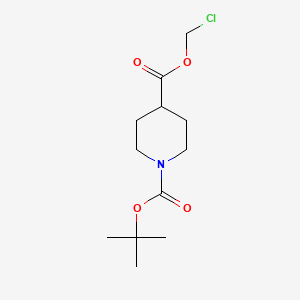

1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate

説明

BenchChem offers high-quality 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-O-tert-butyl 4-O-(chloromethyl) piperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-6-4-9(5-7-14)10(15)17-8-13/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABQBWZBXBIJNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)OCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to 1-(tert-Butoxycarbonyl)-4-(chloromethyl)piperidine-4-carboxylic Acid: A Versatile Scaffold in Modern Drug Discovery

Abstract

The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its defined three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions. This technical guide provides an in-depth exploration of 1-(tert-butoxycarbonyl)-4-(chloromethyl)piperidine-4-carboxylic acid, a highly functionalized building block designed for complex molecular architecture. We will dissect its structural attributes, outline robust synthetic strategies, detail its spectroscopic signature, and illuminate its application as a versatile intermediate in the synthesis of advanced pharmaceutical agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.

Introduction: The Strategic Value of a C4-Disubstituted Piperidine

In the landscape of synthetic intermediates, building blocks that offer multiple, orthogonally reactive functional groups are of paramount importance. 1-(tert-Butoxycarbonyl)-4-(chloromethyl)piperidine-4-carboxylic acid (CAS No: 150109-49-2) represents a sophisticated example of such a scaffold.[3] Its structure is strategically designed for divergent synthesis:

-

A Piperidine Core: Provides a proven, biocompatible, and conformationally restrained framework.[1]

-

A Quaternary C4 Center: Introduces a fixed three-dimensional arrangement of substituents, avoiding epimerization issues at that position.

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group offers robust protection under a wide range of conditions (e.g., basic hydrolysis, nucleophilic attack, catalytic reduction) while allowing for clean, acid-labile deprotection.[4][5][6] This is fundamental for sequential synthetic operations.

-

An Electrophilic Chloromethyl Group: A reactive handle for introducing nucleophiles via substitution reactions, enabling chain extension or the incorporation of diverse chemical moieties.

-

A Nucleophilic Carboxylic Acid Group: Serves as a key site for amide bond formation, esterification, or reduction, providing a primary vector for linking to other parts of a target molecule.

This combination of features makes it an ideal starting point for constructing complex molecules, such as neurokinin receptor antagonists and other CNS-active agents, where precise control over substituent placement is critical for biological activity.[7][8]

Structural Analysis and Physicochemical Properties

The molecule's utility is intrinsically linked to its structure. The piperidine ring typically adopts a stable chair conformation, which minimizes steric strain. In this conformation, the bulky substituents at the C4 position will occupy positions that influence the overall shape and receptor-binding profile of any derivative.

Field-Proven Synthetic Protocol (Illustrative)

This protocol outlines a common, reliable method starting from a suitable piperidine-4-carboxylic acid ester derivative.

Step 1: α-Hydroxymethylation of N-Boc-piperidine-4-carboxylic acid methyl ester

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Solvent and Base: Charge the flask with anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equivalents) to the THF.

-

Enolate Formation: Add a solution of N-Boc-piperidine-4-carboxylic acid methyl ester (1.0 equivalent) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation. The causality here is that the strong, non-nucleophilic base LDA is required to deprotonate the α-carbon without attacking the ester carbonyl.

-

Aldehyde Quench: Introduce paraformaldehyde (1.5 equivalents), which has been rigorously dried, to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Chlorination of the Hydroxymethyl Group

-

Dissolution: Dissolve the purified product from Step 1 in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0 °C and add thionyl chloride (1.2 equivalents) dropwise. A small amount of pyridine may be added as a catalyst. The choice of thionyl chloride is based on its efficacy in converting primary alcohols to alkyl chlorides with the formation of gaseous byproducts (SO₂ and HCl), simplifying purification. [9]3. Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully pour the mixture over ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the chlorinated intermediate.

Step 3: Saponification of the Methyl Ester

-

Hydrolysis: Dissolve the chlorinated ester from Step 2 in a mixture of THF and water.

-

Base Addition: Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Acidification and Extraction: Remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1N HCl. The product will often precipitate and can be collected by filtration or extracted with ethyl acetate.

-

Purification: Dry the crude solid product under vacuum to yield the final compound, 1-(tert-butoxycarbonyl)-4-(chloromethyl)piperidine-4-carboxylic acid. [3]

Spectroscopic Characterization

Unambiguous structural confirmation is critical. The following data represent the expected spectroscopic signatures for the target molecule, essential for quality control and reaction monitoring.

Table 2: Expected Spectroscopic Data

| Technique | Signature | Assignment |

| ¹H NMR (400 MHz, CDCl₃) | δ ~1.45 (s, 9H)δ ~1.7-2.1 (m, 4H)δ ~3.2-3.8 (m, 4H)δ ~3.7 (s, 2H)δ ~10-12 (br s, 1H) | (CH₃)₃C- of Boc groupPiperidine -CH₂- at C3 and C5Piperidine -CH₂- at C2 and C6-CH₂Cl group-COOH proton |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~28.4δ ~35.0δ ~40.0δ ~48.0δ ~50.0δ ~80.5δ ~154.8δ ~178.0 | (CH₃)₃C - of Boc groupPiperidine C3 and C5Piperidine C2 and C6Quaternary C4-C H₂Cl group-(C H₃)₃C - of Boc group-C =O of Boc carbamate-C OOH of carboxylic acid |

| IR (KBr, cm⁻¹) | ~3300-2500 (broad)~2975, 2860~1740~1690~1160~750 | O-H stretch of carboxylic acidC-H stretch (aliphatic)C=O stretch of carboxylic acidC=O stretch of Boc carbamateC-O stretchC-Cl stretch |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 276.7 | Deprotonated molecular ion |

Applications in Drug Discovery: A Bifunctional Linchpin

The true value of 1-(tert-butoxycarbonyl)-4-(chloromethyl)piperidine-4-carboxylic acid lies in its capacity to serve as a central scaffold for building complex molecular libraries. The two distinct reactive sites allow for a modular and divergent synthetic approach.

Example Application: Synthesis of Neurokinin-1 (NK-1) Receptor Antagonists

The NK-1 receptor is a G-protein coupled receptor involved in pain transmission and inflammation, making it a key target for novel analgesics and antiemetics. [7][8]Many potent NK-1 antagonists feature a substituted piperidine core. Our title compound is an ideal starting point for such molecules.

-

Amide Coupling: The carboxylic acid can be coupled with a chiral amine using standard peptide coupling reagents (e.g., EDC, HOBt) to install a key pharmacophoric element.

-

Nucleophilic Substitution: The chloromethyl group can be displaced by a phenoxide or other aromatic nucleophile to introduce another crucial binding moiety.

-

Deprotection and Final Modification: The Boc group can be removed with trifluoroacetic acid (TFA) or HCl in an organic solvent, revealing the piperidine nitrogen. [6][10]This amine can then be alkylated or acylated to complete the synthesis of the target antagonist.

Safety and Handling

As with all laboratory reagents, proper safety precautions must be observed.

-

Hazard Statements: Based on similar structures, the compound should be considered harmful if swallowed and may cause skin and serious eye irritation. [11]* Personal Protective Equipment (PPE): Always use a chemical fume hood, safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature. [3]

Conclusion

1-(tert-Butoxycarbonyl)-4-(chloromethyl)piperidine-4-carboxylic acid is more than a mere chemical intermediate; it is a testament to rational molecular design for the acceleration of drug discovery. Its pre-installed, orthogonally reactive functional groups on a privileged piperidine scaffold provide medicinal chemists with a powerful tool for the efficient construction of complex and diverse chemical libraries. The self-validating nature of its synthetic utility—grounded in fundamental principles of protection, activation, and selective reaction—ensures its continued relevance in the pursuit of novel therapeutics.

References

- Vertex AI Search. (2026). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Google Cloud.

- Tokyo Chemical Industry Co., Ltd. (2026). tert-Butoxycarbonylation (Boc) Reagents [Protecting Reagents]. TCI Chemicals.

- Varlamov, A. V., et al. (2023).

- Wikipedia. (2025). tert-Butyloxycarbonyl protecting group. Wikipedia.

- ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- BenchChem. (2025). The Role of Tert-Butyloxycarbonyl (Boc) Protecting Groups in Peptide Synthesis: A Technical Guide. BenchChem.

- Chem-Station. (2018). tert-ブトキシカルボニル保護基 Boc Protecting Group.

- ChemScene. (n.d.). 1-tert-Butyl 4-methyl 4-(3-chloropropyl)

- Sigma-Aldrich. (n.d.). tert-Butyl 4-(4-chlorophenyl)

- MolCore. (n.d.). 1-O-tert-butyl 4-O-methyl 4-(chloromethyl)

- BenchChem. (2025). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. BenchChem.

- PubMed. (2005). Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride.

- 3W Pharm. (n.d.).

- Sigma-Aldrich. (n.d.).

- PubMed. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis.

- MDPI. (2018). Application of Neurokinin-1 Receptor in Targeted Strategies for Glioma Treatment. Part I: Synthesis and Evaluation of Substance P Fragments Labeled with 99m Tc and 177 Lu as Potential Receptor Radiopharmaceuticals. MDPI.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1-tert-Butyl 4-chloromethyl piperidine-1,4-dicarboxylate - CAS:150109-49-2 - Sunway Pharm Ltd [3wpharm.com]

- 4. tert-Butoxycarbonylation (Boc) Reagents [Protecting Reagents] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. tert-ブトキシカルボニル保護基 Boc Protecting Group | Chem-Station (ケムステ) [chem-station.com]

- 7. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 1-tert-butyl-4-chloropiperidine: generation of an N-tert-butyl group by the reaction of a dimethyliminium salt with methylmagnesium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate | 946593-11-9 [sigmaaldrich.com]

An In-depth Technical Guide to 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine ring is a cornerstone in the architecture of a vast array of pharmaceuticals, recognized as a privileged scaffold due to its frequent appearance in both natural products and synthetic drugs.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that allows for the precise spatial orientation of functional groups, a critical factor in optimizing drug-target interactions.[3] The ability to modify the piperidine core at various positions enables medicinal chemists to fine-tune the physicochemical and pharmacological properties of a molecule, such as solubility, receptor binding affinity, and oral bioavailability.[1]

This guide focuses on a particularly valuable derivative: 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (CAS No. 150109-49-2). This bifunctional molecule is a highly useful building block in organic synthesis, particularly in the construction of complex molecules for drug discovery. Its utility stems from the presence of two key functionalities: a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a reactive chloromethyl group at the 4-position, alongside a carboxylic acid also at the 4-position. This orthogonal arrangement of functional groups allows for a stepwise and controlled elaboration of the molecular structure, making it a strategic asset in the synthesis of novel therapeutic agents.

This technical guide will provide a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate, serving as a vital resource for researchers and scientists in the field of drug development.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in synthesis. The key properties of 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(tert-butoxycarbonyl)-4-(chloromethyl)piperidine-4-carboxylic acid | |

| CAS Number | 150109-49-2 | [4] |

| Molecular Formula | C12H20ClNO4 | |

| Molecular Weight | 277.74 g/mol | |

| Appearance | White to off-white solid | |

| Storage | Sealed in a dry environment at room temperature. | [4] |

-

¹H NMR: Expected signals would include a singlet for the tert-butyl group around 1.4 ppm, multiplets for the piperidine ring protons between 1.5 and 4.0 ppm, and a singlet for the chloromethyl protons around 3.6 ppm.

-

¹³C NMR: Key signals would be observed for the carbonyl carbons of the Boc and carboxylic acid groups (around 155 and 175 ppm, respectively), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the piperidine ring, and the chloromethyl carbon.

-

IR Spectroscopy: Characteristic absorption bands would be present for the C=O stretching of the carbamate and carboxylic acid (around 1680-1740 cm⁻¹), C-O stretching, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.

Synthesis of 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate

A robust and reproducible synthesis is crucial for the utility of any chemical building block. While a specific, detailed experimental protocol for 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate is not widely published, a reliable synthetic route can be logically constructed based on well-established organic chemistry principles and published procedures for analogous compounds.[1][2] The proposed synthesis involves a multi-step sequence starting from 4-piperidone monohydrate hydrochloride.

Caption: Proposed synthetic workflow for 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate.

Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of similar 4-substituted piperidine-4-carboxylic acids.[1][2]

Step 1: Synthesis of Piperidine-4-spiro-5'-hydantoin

-

In a round-bottomed flask, dissolve 4-piperidone monohydrate hydrochloride and ammonium carbonate in a mixture of methanol and water.

-

To the stirred solution, add a solution of potassium cyanide in water dropwise. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Seal the flask and stir the reaction mixture at room temperature for 48 hours.

-

Concentrate the reaction mixture under reduced pressure and cool to induce precipitation.

-

Collect the solid by filtration, wash with cold water, and dry to yield piperidine-4-spiro-5'-hydantoin.

Step 2: N-Boc Protection

-

Suspend the piperidine-4-spiro-5'-hydantoin in a suitable solvent such as 1,2-dimethoxyethane.

-

Add triethylamine, followed by di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the mixture vigorously at room temperature for 72 hours.

-

Collect the resulting solid by filtration and dry under vacuum to obtain 1-Boc-piperidine-4-spiro-5'-hydantoin.

Step 3: Hydrolysis to 1-Boc-4-aminopiperidine-4-carboxylic acid

-

Suspend the N-Boc protected hydantoin in a mixture of tetrahydrofuran (THF) and aqueous potassium hydroxide.

-

Stir the mixture vigorously at room temperature for 4 hours.

-

Perform a work-up by separating the aqueous layer, washing the organic layer, and combining the aqueous phases.

-

Cool the aqueous solution and acidify with concentrated hydrochloric acid to a pH of approximately 6.5 to precipitate the product.

-

Collect the white solid by filtration, wash with cold water, and dry to yield 1-Boc-4-aminopiperidine-4-carboxylic acid.

Step 4: Conversion of the Amino Group to a Hydroxymethyl Group (Hypothetical)

This step is a logical but unconfirmed transformation for this specific substrate. A standard method for converting a primary amine to an alcohol is via diazotization followed by hydrolysis.

-

Dissolve the 1-Boc-4-aminopiperidine-4-carboxylic acid in an acidic aqueous solution at 0 °C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

-

The resulting solution containing the hypothetical 1-Boc-4-hydroxymethylpiperidine-4-carboxylic acid would then be used in the next step.

Step 5: Chlorination of the Hydroxymethyl Group

The conversion of a primary alcohol to a primary chloride is a standard transformation in organic synthesis.

-

To the solution from the previous step (or a solution of the isolated hydroxymethyl intermediate), add a chlorinating agent such as thionyl chloride (SOCl₂) or cyanuric chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) at 0 °C to room temperature.

-

After the reaction is complete, as monitored by TLC or LC-MS, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization to yield the final product, 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate.

Key Chemical Reactions and Reactivity

The synthetic utility of 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate is derived from the distinct reactivity of its functional groups.

Nucleophilic Substitution at the Chloromethyl Group

The primary reaction of the chloromethyl group is bimolecular nucleophilic substitution (Sₙ2). The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles.

Caption: General Sₙ2 reaction at the chloromethyl group.

Common nucleophiles that can be employed include:

-

Amines (N-alkylation): Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. This is a widely used method for introducing the piperidine moiety onto a nitrogen-containing scaffold.

-

Alcohols and Phenols (O-alkylation): Alkoxides and phenoxides can displace the chloride to form ethers.

-

Thiols (S-alkylation): Thiolates readily react to form thioethers.

-

Carboxylates: Reaction with carboxylate salts yields esters.

-

Azides: Sodium azide can be used to introduce an azido group, which can be further reduced to a primary amine.

The choice of solvent is critical for Sₙ2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred as they solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity.

Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Caption: Deprotection of the N-Boc group.

Standard Boc Deprotection Protocol:

-

Dissolve the N-Boc protected piperidine derivative in a suitable solvent, typically dichloromethane (DCM).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in dioxane).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, the excess acid and solvent are removed under reduced pressure to yield the corresponding piperidinium salt.

The ability to selectively deprotect the piperidine nitrogen allows for subsequent functionalization at this position, such as acylation, alkylation, or arylation.

Applications in Drug Discovery and Development

The unique structural features of 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. While specific examples detailing the use of CAS 150109-49-2 are not prevalent in publicly accessible literature, its utility can be inferred from the applications of closely related piperidine building blocks in the development of novel therapeutics.

Scaffold for Kinase Inhibitors

The piperidine ring is a common feature in many kinase inhibitors. The rigid structure of the ring helps to position key pharmacophoric elements for optimal interaction with the kinase active site. The chloromethyl group of the title compound can be used to attach the piperidine scaffold to a heterocyclic core, a common strategy in the design of kinase inhibitors. For instance, derivatives of 4-aminopiperidine-4-carboxylic acid have been utilized in the synthesis of potent inhibitors of Protein Kinase B (Akt), a key target in cancer therapy.[5]

Intermediates for G-Protein Coupled Receptor (GPCR) Ligands

Piperidine derivatives are frequently found in ligands for G-protein coupled receptors (GPCRs), a large family of transmembrane receptors that are the targets of a significant portion of modern medicines. The ability to introduce diverse substituents onto the piperidine ring via the chloromethyl handle allows for the exploration of structure-activity relationships (SAR) and the optimization of ligand binding and functional activity.

Building Blocks for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are a novel class of therapeutic agents that function by inducing the degradation of specific target proteins. These heterobifunctional molecules consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. Piperidine-containing moieties are often incorporated into the linker or as part of the E3 ligase ligand. The reactive nature of 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate makes it a suitable building block for the construction of these complex molecules.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate is a strategically important building block for medicinal chemistry and drug discovery. Its bifunctional nature, with an orthogonally protected nitrogen and a reactive chloromethyl group, provides a versatile platform for the synthesis of complex and diverse molecular architectures. A solid understanding of its chemical properties, reactivity, and synthetic accessibility is essential for its effective utilization in the development of the next generation of therapeutic agents. This guide provides a foundational understanding to empower researchers and scientists in their pursuit of innovative medicines.

References

-

Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses. [Link]

-

Fun, H.-K., Arshad, S., Dinesh, Vivek, S., & Nagaraja, G. K. (2010). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3199. [Link]

Sources

1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate solubility

An In-Depth Technical Guide to the Solubility of 1-tert-Butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate

Authored by: A Senior Application Scientist

Publication Date: March 21, 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-tert-butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate, a versatile building block in modern drug discovery. Recognizing the scarcity of public-domain solubility data for this specific intermediate, this document emphasizes robust methodology over pre-existing data. It is designed for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the scientific rationale behind them. We will explore the compound's predicted physicochemical properties, outline a systematic approach for solubility profiling across a range of pharmaceutically relevant solvents, and provide a self-validating experimental workflow using the gold-standard shake-flask method. The goal is to empower scientists to generate reliable, reproducible solubility data, which is fundamental for informed decision-making in reaction optimization, purification, and formulation development.

Introduction: The Strategic Importance of Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, appearing as a core structural motif in a vast number of pharmaceuticals.[1][2] Its prevalence is due to its ability to confer desirable physicochemical properties, including modulating basicity and lipophilicity, while providing a rigid conformational scaffold for presenting functional groups to biological targets.[1] Piperidine derivatives are integral to drugs across numerous therapeutic areas, including potent analgesics like Fentanyl, central nervous system stimulants such as Methylphenidate, and antipsychotics like Haloperidol.[1]

The subject of this guide, 1-tert-butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate (specifically, 1-(tert-butoxycarbonyl)-4-(chloromethyl)piperidine-4-carboxylic acid, CAS: 150109-49-2), is a highly functionalized intermediate. It features:

-

A Boc-protected nitrogen , which allows for controlled deprotection and subsequent derivatization.

-

A quaternary carbon bearing both a carboxylic acid and a chloromethyl group, offering two distinct points for chemical modification.

This dual functionality makes it an exceptionally versatile building block for constructing complex molecular architectures.[3] However, to effectively utilize this intermediate, a thorough understanding of its solubility is not just beneficial—it is critical. Solubility dictates the choice of reaction solvents, influences purification strategies (crystallization vs. chromatography), and is a key determinant of a final drug candidate's developability under the Biopharmaceutics Classification System (BCS).[4]

This guide will provide the necessary tools to systematically profile the solubility of this compound.

Physicochemical Profile and Predicted Solubility Behavior

While experimental data is not widely published, we can predict the behavior of 1-tert-butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate based on its structure. These computational predictions serve as a valuable starting point for experimental design.

| Property | Value / Structure | Source & Implication |

| Chemical Structure | Structure for CAS 150109-49-2 | |

| CAS Number | 150109-49-2 | [5] |

| Molecular Formula | C₁₂H₂₀ClNO₄ | [5] |

| Molecular Weight | 277.74 g/mol | [5] |

| Predicted logP | ~2.5 - 3.2 | Based on related structures.[6] A moderately lipophilic character is suggested, predicting better solubility in organic solvents than in water. |

| Predicted pKa | ~4.0 - 5.0 | Estimated for the carboxylic acid group. This suggests that aqueous solubility will be highly pH-dependent, increasing significantly in basic conditions as the carboxylate salt is formed. |

| Hydrogen Bond Donors | 1 (from COOH) | [6] |

| Hydrogen Bond Acceptors | 4 (from C=O, O-C, COOH) | [6] |

The fundamental principle of "like dissolves like" suggests that this compound, with its mix of a lipophilic tert-butyl group and polar carboxyl/ester functions, will exhibit nuanced solubility across different solvent classes.[7]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility is the shake-flask method .[7][8] This technique ensures that the solvent is fully saturated with the compound, providing a true measure of its solubility limit at a given temperature. What follows is a detailed, field-proven protocol.

Causality Behind Experimental Choices

-

Why Excess Solid? To ensure the solution reaches its maximum saturation point, an excess of the solid compound is necessary. Visually confirming the presence of undissolved material at the end of the experiment is a key validation step.[9]

-

Why 24-72 Hours Agitation? Reaching true equilibrium is not instantaneous. For complex organic molecules, this extended period allows for the dissolution process to complete, breaking down any kinetic barriers and ensuring the measured concentration is stable and reflects thermodynamic reality.[4][8]

-

Why Temperature Control? Solubility is highly temperature-dependent. For biopharmaceutical relevance, experiments are often conducted at 37 ± 1 °C.[8] For chemical process development, room temperature (e.g., 20-25 °C) is also critical.

-

Why Centrifugation and Filtration? This two-step process is crucial for completely separating the saturated liquid phase from the undissolved solid. Centrifugation pellets the bulk of the solid, while a fine syringe filter (e.g., 0.22 µm PTFE) removes any remaining suspended microparticles that could artificially inflate the measured concentration.[7]

Step-by-Step Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of 1-tert-butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate to a series of glass vials. A good starting point is ~10-20 mg of solid per 1 mL of solvent.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected test solvent to the corresponding vials. Recommended solvents include:

-

Aqueous: Purified Water, Phosphate-Buffered Saline (PBS, pH 7.4)

-

Polar Protic: Ethanol, Methanol

-

Polar Aprotic: DMSO, Acetonitrile (ACN), Tetrahydrofuran (THF)

-

Non-Polar: Toluene, Dichloromethane (DCM)

-

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate with a magnetic stir bar in each vial. Agitate at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 72 hours.[7][9]

-

Phase Separation: a. Remove the vials and allow them to stand for a short period to let the solid settle. b. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.[7] c. Carefully draw the supernatant using a pipette and filter it through a 0.22 µm chemically inert syringe filter (e.g., PTFE) into a clean analysis vial.[7] This filtered liquid is your saturated solution.

-

Analysis: a. Dilute a known volume of the saturated solution with a suitable mobile phase to bring the concentration within the linear range of your analytical method. b. Quantify the compound's concentration using a validated High-Performance Liquid Chromatography (HPLC) method with a calibration curve.[7][10]

-

Data Reporting: Calculate the original solubility, accounting for the dilution factor. Report the results in mg/mL and mol/L at the specified temperature.[7]

Visualizing the Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Data Presentation and Interpretation

The generated data should be compiled into a clear, comparative table.

Table 1: Solubility Profile of 1-tert-butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (M) | Observations |

|---|---|---|---|---|

| Aqueous | Water | [Experimental Data] | [Calculated Data] | Expected to be low. |

| PBS (pH 7.4) | [Experimental Data] | [Calculated Data] | May be higher than water due to salt formation. | |

| Polar Protic | Ethanol | [Experimental Data] | [Calculated Data] | |

| Methanol | [Experimental Data] | [Calculated Data] | ||

| Polar Aprotic | DMSO | [Experimental Data] | [Calculated Data] | Often a very good solvent for stock solutions.[10] |

| Acetonitrile | [Experimental Data] | [Calculated Data] | ||

| THF | [Experimental Data] | [Calculated Data] | ||

| Non-Polar | Dichloromethane | [Experimental Data] | [Calculated Data] |

| | Toluene | [Experimental Data] | [Calculated Data] | |

Interpreting the Results:

-

High solubility in DCM/Toluene would suggest these are excellent choices for synthetic reaction media.

-

Moderate solubility in Ethanol/Methanol could indicate these are good candidates for crystallization solvents, possibly with an anti-solvent like water.

-

Low solubility in PBS (pH 7.4) is a critical finding for drug development. It may flag potential issues with bioavailability. To quantify this risk, one can calculate the Dose Number (Do) , defined as the dose divided by the product of solubility and a standard volume of 250 mL.[4] A Do greater than 1 suggests that solubility may be a limiting factor for oral absorption.[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound must be obtained from the supplier and followed, general precautions for related chemical classes should be observed.

-

Chemical Class: Chlorinated organic compounds, piperidine derivatives.

-

Potential Hazards: Based on analogous structures, this compound may cause skin and serious eye irritation.[11] It may also be harmful if swallowed.

-

Handling Recommendations:

Conclusion

The utility of a versatile chemical intermediate like 1-tert-butyl 4-(chloromethyl)piperidine-1,4-dicarboxylate is directly tied to a practical understanding of its physical properties. While public data may be limited, this guide provides the complete methodological framework necessary for any research or development team to generate high-quality, reliable solubility data. By employing the gold-standard shake-flask protocol and interpreting the results within the context of both chemical synthesis and biopharmaceutics, scientists can de-risk projects, accelerate timelines, and make more informed decisions in the complex process of drug discovery and development.

References

- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.

- RAYTOR. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 3). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- (n.d.). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide.

- World Health Organization (WHO). (n.d.). Annex 4.

- (2022, May 31). Compound solubility measurements for early drug discovery. Computational Chemistry.

- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.

- BenchChem. (n.d.). The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates.

- NextSDS. (n.d.). tert-butyl 4-(chloromethyl)-4-cyanopiperidine-1-carboxylate — Chemical Substance Information.

- (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Cayman Chemical. (2025, September 22). Safety Data Sheet.

- ChemScene. (n.d.). 1-tert-Butyl 4-methyl 4-(3-chloropropyl)piperidine-1,4-dicarboxylate.

- Sunway Pharm. (n.d.). 1-tert-Butyl 4-chloromethyl piperidine-1,4-dicarboxylate - CAS:150109-49-2.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. raytor.com [raytor.com]

- 5. 1-tert-Butyl 4-chloromethyl piperidine-1,4-dicarboxylate - CAS:150109-49-2 - Sunway Pharm Ltd [3wpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. who.int [who.int]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. lifechemicals.com [lifechemicals.com]

- 11. nextsds.com [nextsds.com]

- 12. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the safety protocols and handling procedures for 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (CAS No. 150109-49-2), a key building block in modern medicinal chemistry. As a senior application scientist, the following content is synthesized from both established chemical safety principles and data extrapolated from structurally analogous compounds, ensuring a robust framework for its safe utilization in a research and development setting. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety recommendation to foster a proactive safety culture.

Compound Profile and Hazard Identification

1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate is a bifunctional molecule featuring a protected piperidine nitrogen (Boc group) and a reactive chloromethyl group. This structure makes it a valuable intermediate for introducing the piperidine-4-carboxylate moiety in drug discovery programs.

While a specific Safety Data Sheet (SDS) for this exact compound is not consistently available, a comprehensive hazard assessment can be constructed by examining closely related analogs. Structurally similar compounds, such as 1-Boc-piperidine-4-carboxylic acid, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, and 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate, consistently exhibit a clear hazard profile.[1][2] Based on this data, 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate should be handled as a compound that is:

-

Potentially harmful if inhaled, causing respiratory tract irritation. [1]

-

Potentially harmful if swallowed. [2]

The primary reactive center from a safety perspective is the chloromethyl group, which can act as an alkylating agent. This reactivity is the likely mechanistic basis for its irritant properties. The tert-butoxycarbonyl (Boc) protecting group is stable under neutral and basic conditions but can liberate isobutylene and carbon dioxide under strong acidic conditions, which should be considered during experimental design and waste disposal.

Table 1: GHS Hazard Profile based on Analogous Compounds

| Hazard Statement | GHS Code | Signal Word | Common Analogs Exhibiting this Hazard |

| Causes skin irritation | H315 | Warning | 1-Boc-piperidine-4-carboxylic acid[1][3], 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate, tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate[2] |

| Causes serious eye irritation | H319 | Warning | 1-Boc-piperidine-4-carboxylic acid[1][3], 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate, tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate[2] |

| May cause respiratory irritation | H335 | Warning | 1-Boc-piperidine-4-carboxylic acid[1], 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate |

| Harmful if swallowed | H302 | Warning | tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate[2] |

Core Safety Directives: Engineering and Personal Protective Equipment

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate Personal Protective Equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the chemical at its source.

-

Fume Hood: All weighing, handling, and reactions involving this compound must be conducted in a certified chemical fume hood.[4][5] This is critical to prevent inhalation of any dust or aerosols.[4]

-

Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is dictated by the identified hazards of skin/eye irritation and potential respiratory effects.

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5] Standard safety glasses with side shields are insufficient to protect against potential splashes or fine dust.

-

Hand Protection: Nitrile gloves are the recommended minimum. It is crucial to inspect gloves for any defects before use and to practice proper glove removal techniques to avoid skin contamination.[5] For extended operations or when handling larger quantities, consider double-gloving.

-

Body Protection: A standard laboratory coat must be worn and kept fully fastened.[5]

-

Respiratory Protection: Under normal operating conditions within a fume hood, a respirator should not be necessary. However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available for emergency use.

Caption: Standard workflow for handling the compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to maintaining the integrity of the compound and ensuring user safety.

Handling

-

Avoid Dust Generation: This compound is likely a solid. Handle it carefully to avoid creating dust.[6] Use appropriate tools (e.g., spatulas) for transfers.

-

Inert Atmosphere: For long-term storage and to prevent any potential degradation, especially if used in moisture-sensitive reactions, storing under an inert atmosphere (e.g., argon or nitrogen) is good practice.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[5]

Storage

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[4][5]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][5]

-

Incompatible Materials: Avoid storage with strong oxidizing agents and strong acids. The Boc group is acid-labile, and the chloromethyl group can be oxidized.

Emergency Procedures: A Self-Validating System

Preparedness for accidental exposure or release is a critical component of a robust safety plan.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[3][5] Seek medical attention if irritation develops or persists.[3] |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[3][5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately. |

Accidental Release Measures

In the event of a spill, the primary goals are to contain the spill, prevent its spread, and protect personnel.

Caption: Logical flow for responding to a chemical spill.

Disposal Considerations

All waste generated from the use of this compound must be treated as hazardous chemical waste.

-

Waste Containers: Collect waste solids and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed container.

-

Disposal Vendor: Dispose of the waste through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[4] Do not dispose of down the drain.[6]

By understanding the mechanistic basis of the potential hazards and implementing these multi-layered, self-validating safety protocols, researchers can confidently and safely utilize 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate in their critical drug discovery and development endeavors.

References

-

1-Boc-piperidine-4-carboxylic acid - DC Fine Chemicals. DC Fine Chemicals. [Link]

-

1-tert-Butyl 4-chloromethyl piperidine-1,4-dicarboxylate 95%. AiFChem, an Xtalpi Company. [Link]

-

tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate. PubChem. [Link]

-

Methyl 1-Boc-4-(chloromethyl)piperidine-4-carboxylate — Chemical Substance Information. Chemical Substance Information. [Link]

-

MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.pdf. Ubigene. [Link]

-

SDS US - Materion. Materion. [Link]

-

Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

-

tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. PubChem. [Link]

Sources

Role of 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate in medicinal chemistry

An In-Depth Technical Guide to the Role of 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate in Medicinal Chemistry

Introduction: The Piperidine Scaffold and the Emergence of Constrained Building Blocks

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a vast number of FDA-approved pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure allows for the precise three-dimensional positioning of substituents, enabling high-affinity interactions with biological targets. Furthermore, the piperidine nitrogen can serve as a basic handle to modulate physicochemical properties such as solubility and pKa, which are critical for drug-like characteristics.

Within the expansive library of piperidine-based synthons, 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (CAS 150109-49-2) emerges as a particularly valuable and sophisticated building block. This molecule is distinguished by its unique trifunctional nature:

-

An N-Boc protecting group , which offers robust protection under a wide range of conditions while allowing for facile deprotection under acidic conditions.

-

A quaternary carboxylic acid at the 4-position, which introduces a key acidic functional group and a point for further derivatization.

-

A chloromethyl group , also at the 4-position, which acts as a potent and selective electrophilic handle for alkylation reactions.

This specific arrangement of functional groups on a rigid piperidine core provides medicinal chemists with a powerful tool for creating sterically constrained molecules, accessing novel chemical space, and developing sophisticated molecular architectures such as spirocycles. This guide will provide an in-depth analysis of the synthesis, reactivity, and strategic applications of this key intermediate in drug discovery programs.

Physicochemical Properties and Synthesis

A thorough understanding of a building block's properties and origins is paramount to its effective deployment in a synthetic campaign.

Data Presentation: Physicochemical Characteristics

| Property | Value | Source/Method |

| CAS Number | 150109-49-2 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₂₀ClNO₄ | - |

| Molecular Weight | 277.74 g/mol | - |

| Appearance | White to off-white solid | Supplier Data |

| Melting Point | Not widely reported | Supplier Data |

| Boiling Point | Not widely reported | Supplier Data |

Proposed Synthesis Pathway

While specific literature detailing the synthesis of 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate is not abundant, a logical and efficient pathway can be constructed based on well-established transformations of related piperidine derivatives.[3][4] The synthesis originates from the commercially available 1-Boc-piperidine-4-carboxylic acid.

The overall synthetic workflow can be visualized as a two-step process starting from the protected amino acid.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

Step 1: Reduction of 1-Boc-piperidine-4-carboxylic acid to tert-Butyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate

-

To a stirred solution of 1-Boc-piperidine-4-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add borane-tetrahydrofuran complex (BH₃·THF, ~1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the intermediate alcohol.

Causality Behind Experimental Choices:

-

BH₃·THF: This reagent is chosen for its chemoselectivity in reducing carboxylic acids in the presence of the Boc-protecting group, which is sensitive to harsher reducing agents or strong acids.

-

Anhydrous Conditions: Borane reagents react violently with water, necessitating the use of dry solvents and an inert atmosphere.

-

Quenching: The careful, low-temperature quenching with methanol and then a mild acid source (NH₄Cl) is crucial to safely decompose any excess borane and hydrolyze the borate-ester intermediate without cleaving the Boc group.

Step 2: Chlorination of tert-Butyl 4-(hydroxymethyl)piperidine-1,4-dicarboxylate

-

Dissolve the alcohol intermediate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

-

Add triethylamine (Et₃N, ~1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, ~1.2 eq).

-

Stir the reaction at 0 °C for 1-2 hours.

-

Add lithium chloride (LiCl, ~5.0 eq) and N,N-dimethylformamide (DMF) as a co-solvent.

-

Warm the mixture to room temperature or slightly above (e.g., 40-50 °C) and stir for 12-24 hours until the reaction is complete (monitored by TLC or LC-MS).

-

Dilute the reaction mixture with water and extract with DCM (3x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the final compound, 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate.

Causality Behind Experimental Choices:

-

Two-step Chlorination (Mesylation followed by Displacement): This is a reliable method for converting primary alcohols to chlorides, especially for substrates that may be prone to side reactions like elimination under harsher conditions (e.g., using thionyl chloride directly). The intermediate mesylate is an excellent leaving group, readily displaced by the chloride ion.

-

LiCl and DMF: Lithium chloride serves as the chloride source. DMF is a polar aprotic solvent that enhances the solubility of LiCl and promotes the SN2 displacement reaction.

Core Reactivity and Strategic Applications in Synthesis

The synthetic utility of 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate is centered on the electrophilic nature of the chloromethyl group. This functionality serves as a handle to introduce the constrained piperidine-4-carboxylate scaffold onto a wide variety of nucleophilic molecules.

Caption: General reaction scheme illustrating the core reactivity.

Application 1: Synthesis of Spirocyclic Piperidines

Spirocyclic scaffolds are of immense interest in drug discovery because their inherent three-dimensionality allows for exploration of novel vector space and can lead to improved potency and selectivity.[5] The sp³-rich nature of these systems often confers superior physicochemical properties, such as increased aqueous solubility, compared to flat, aromatic systems.[5] 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate is an ideal precursor for the synthesis of spiro-piperidines.

This can be achieved via two primary strategies:

-

Intramolecular Alkylation: A nucleophile can be tethered to the piperidine nitrogen (after Boc deprotection) or another part of the molecule, which then displaces the chloride to form the second ring.

-

Intermolecular Reaction with a Bis-nucleophile: Reaction with a molecule containing two nucleophilic centers can lead to the formation of a new heterocyclic ring fused at the C4 position of the piperidine.

Caption: Workflow for the synthesis of spirocycles.

Application 2: Precursors for Constrained Opioid Receptor Modulators

The 4-anilidopiperidine-4-carboxylic acid scaffold is the core of highly potent μ-opioid receptor agonists such as carfentanil.[6] The synthesis of precursors for these molecules often involves challenging hydrolysis steps of nitrile or ester groups.[6] Our title compound offers an alternative synthetic entry. By alkylating an aniline derivative with 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate, one can directly install the required C4-substituents. Subsequent manipulation of the piperidine nitrogen and the carboxylic acid would provide a convergent route to these important pharmacological tools.

Application 3: Linker for PROTACs and Other Conjugates

The field of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) requires versatile linkers to connect a target-binding warhead with an E3 ligase ligand. The rigid piperidine core of the title compound, combined with its two points of attachment (the carboxylic acid and the nitrogen after deprotection), makes it an attractive candidate for incorporation into complex linker structures, providing conformational constraint.

Representative Experimental Protocol: N-Alkylation

This protocol describes a general procedure for the alkylation of a primary or secondary amine with 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate.

Objective: To synthesize 1-tert-butyl 4-(((alkylamino)methyl)piperidine-1,4-dicarboxylate).

Materials:

-

1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (1.0 eq)

-

Alkylamine (1.1 - 1.5 eq)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

Acetonitrile (CH₃CN) or DMF

-

Ethyl acetate, Water, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Procedure:

-

In a round-bottom flask, dissolve the amine (1.1 eq) and the base (e.g., K₂CO₃, 2.5 eq) in acetonitrile.

-

Add a solution of 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (1.0 eq) in acetonitrile to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Self-Validating System:

-

The progress of the reaction can be unequivocally monitored by LC-MS, observing the disappearance of the starting material (m/z = 278.1 for [M+H]⁺) and the appearance of the desired product peak.

-

The final product's structure and purity can be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate is a highly functionalized and synthetically versatile building block for modern medicinal chemistry. Its constrained piperidine core, combined with orthogonally reactive handles, provides a robust platform for the synthesis of complex molecules with desirable three-dimensional characteristics. Its primary role as an electrophilic scaffold for alkylating nucleophiles enables the efficient construction of novel spirocyclic systems and other complex architectures that are critical for the discovery of next-generation therapeutics. As drug discovery continues to move towards molecules with greater sp³ character and structural novelty, the strategic importance of such advanced building blocks will only continue to grow.

References

-

Szűcs, E., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(22), 5434. Available at: [Link]

-

Protiva, M., et al. (1981). SYNTHESIS OF SPIRO(PIPERIDINE-4,6' -DIBENZ(b,e)- -1,4-0XATHIEPIN) AND ITS 1-METHYL DERIVATIVE AS POTENTIAL ANTIDEPRESSANT AGENTS. Collection of Czechoslovak Chemical Communications. Available at: [Link]

-

Tahir, M. N., et al. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o668. Available at: [Link]

-

Tegtmeier, F., et al. (2010). Use of anti-histaminics for acute reduction of elevated intracranial pressure. US Patent 7,732,437-B2. Available at: [Link]

-

Casteels, M., et al. (2010). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 15(4), 2493-2505. Available at: [Link]

- Guangzhou Chemical Co Ltd of CAS. (2013). Cationic type polypropylene carbonate waterborne polyurethane emulsion as well as preparation method and application. CN Patent 103435771A.

-

United States Patent and Trademark Office. (n.d.). CPC Scheme - C12N. Available at: [Link]

-

Saito, T., et al. (2021). Crosslinked functional binders and their use in silicon-containing anodes of lithium-ion batteries. US Patent 10,897,045. Available at: [Link]

-

Kouznetsov, V. V., et al. (2005). Synthesis and Transformations of New Spiro-4-piperidines. Acetyl Migration in 1-Acetyl-1'-Benzyl-4-Methyl-3,4-Dihydrospiro[(1H)quinoline-2,4'-piperidines] Under Debenzylation Conditions. Letters in Organic Chemistry, 2(1), 29-32. Available at: [Link]

- CN102351780A. (2012). Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. Google Patents.

- US10538609B2. (2020). Dip-formed synthetic polyisoprene latex articles with improved intraparticle and interparticle crosslinks. Google Patents.

-

Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses, 79, 213. Available at: [Link]

-

Yamato, M., et al. (1980). Reaction of Spiro[piperidine-4,2'-(1',2',3',4'-Tetrahydroquinazolin)]-4'-Ones With Acid Anhydrides. Chemical and Pharmaceutical Bulletin, 28(9), 2623-2628. Available at: [Link]

-

Wünsch, B., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 350(1-2), 1600277. Available at: [Link]

-

D'Annessa, I., et al. (2022). Hybrid Molecules Containing Naphthoquinone and Quinolinedione Scaffolds as Antineoplastic Agents. Molecules, 27(15), 4967. Available at: [Link]

-

ResearchGate. (2020). The synthesis of 2-oxyalkyl-cyclohex-2-enones, related to the bioactive natural products COTC and antheminone A, which possess anti-tumour properties. Available at: [Link]

-

Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. Available at: [Link]

-

Haval, K. P., et al. (2018). Novel Anthraquinone Derivatives as Dual Inhibitors of Topoisomerase 2 and Casein Kinase 2: In Silico Studies, Synthesis and Biological Evaluation on Leukemic Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1589-1603. Available at: [Link]

-

Blower, P. J., et al. (2021). De novo design of type II topoisomerase inhibitors as potential antimicrobial agents targeting a novel binding region. RSC Medicinal Chemistry, 12(4), 549-556. Available at: [Link]

-

Macmillan, D. W. C., et al. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of the American Chemical Society, 145(18), 10049-10061. Available at: [Link]

Sources

- 1. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines | MDPI [mdpi.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate as a Linker in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While the choice of ligands determines the target and the E3 ligase to be engaged, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] A well-designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the crucial first step for subsequent ubiquitination and degradation of the target protein.[1]

This guide provides a detailed overview and experimental protocols for the application of 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate as a semi-rigid linker component in the synthesis of PROTACs.

1-Tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate: A Versatile Linker Building Block

Chemical Structure and Properties:

-

IUPAC Name: tert-butyl 4-(chloromethyl)piperidine-1-carboxylate[3]

-

Molecular Formula: C₁₁H₂₀ClNO₂[3]

-

Molecular Weight: 233.73 g/mol [3]

-

Appearance: Typically a powder or solid.

-

Key Features:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable protecting group for the piperidine nitrogen, which can be readily removed under acidic conditions to reveal a secondary amine for further functionalization if required.[4]

-

Chloromethyl Group: This functional group serves as a reactive electrophile, ideal for nucleophilic substitution reactions to attach one of the PROTAC ligands.[5]

-

Implicit Carboxylate Group: The "dicarboxylate" in the full chemical name (1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate, where the methyl ester is replaced by a chloromethyl group) implies a synthetic precursor with a carboxylic acid at the 4-position. This carboxylic acid provides a convenient handle for amide bond formation to attach the other PROTAC ligand.

-

Piperidine Scaffold: The piperidine ring introduces a degree of rigidity into the linker, which can be advantageous for pre-organizing the PROTAC molecule into a conformation favorable for ternary complex formation. Piperidine-containing linkers have also been shown to improve aqueous solubility and cell permeability of PROTACs.

-

Table 1: Physicochemical Properties of the Linker Precursor

| Property | Value | Source |

| Molecular Weight | 233.73 g/mol | [3] |

| Molecular Formula | C₁₁H₂₀ClNO₂ | [3] |

| XLogP3-AA | 2.4 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 3 | [3] |

PROTAC Synthesis and Assembly Workflow

The synthesis of a PROTAC using 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate as a linker generally involves a stepwise approach, attaching the POI ligand and the E3 ligase ligand to the two reactive ends of the linker. The order of addition can be varied depending on the specific chemistry of the ligands.

Figure 1: General workflow for the synthesis of a PROTAC using the piperidine-based linker.

Experimental Protocols

Protocol 1: Synthesis of Warhead-Linker Intermediate via Nucleophilic Substitution

This protocol describes the conjugation of a warhead containing a nucleophilic group (e.g., a phenol or amine) to the chloromethyl group of the linker.

Materials:

-

1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate

-

Warhead with a nucleophilic functional group (e.g., -OH, -NH₂)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Sodium iodide (NaI, catalytic amount)

-

Reaction vessel, magnetic stirrer, and inert atmosphere (N₂ or Ar)

-

Thin Layer Chromatography (TLC) supplies

-

Silica gel for column chromatography

Procedure:

-

To a solution of the warhead (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq) and a catalytic amount of NaI.

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of 1-tert-butyl 4-chloromethyl piperidine-1,4-dicarboxylate (1.2 eq) in anhydrous DMF dropwise.

-

Heat the reaction mixture to 60-80 °C and stir overnight under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Warhead-Linker intermediate.

Causality behind choices: The chloromethyl group is a good electrophile for SN2 reactions.[5] The use of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is to deprotonate the nucleophilic group on the warhead, making it a better nucleophile. DMF is a polar aprotic solvent that facilitates SN2 reactions. The addition of catalytic NaI can increase the reaction rate through the Finkelstein reaction, transiently forming a more reactive iodo-intermediate.

Protocol 2: Boc Deprotection of the Piperidine Nitrogen

This step is necessary if the piperidine nitrogen is to be used as a point of attachment or if its basicity is required for the final molecule's properties.

Materials:

-

Warhead-Linker intermediate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Magnetic stirrer

Procedure:

-

Dissolve the Boc-protected Warhead-Linker intermediate (1.0 eq) in DCM.

-

Add TFA (10-20 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the deprotected intermediate.

Causality behind choices: TFA is a strong acid that effectively cleaves the acid-labile Boc protecting group.[6] The reaction is typically performed in an inert solvent like DCM. The workup with a mild base is crucial to neutralize the trifluoroacetate salt and isolate the free amine.

Protocol 3: Final PROTAC Assembly via Amide Bond Formation

This protocol describes the coupling of the deprotected Warhead-Linker intermediate (containing a free carboxylic acid) with an E3 ligase ligand that has a free amine.

Materials:

-

Warhead-Linker intermediate with a carboxylic acid

-

E3 ligase ligand with an amine functional group (e.g., pomalidomide derivative)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

-

Reaction vessel, magnetic stirrer, and inert atmosphere

Procedure:

-

Dissolve the Warhead-Linker intermediate (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the E3 ligase ligand (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the final PROTAC using reverse-phase HPLC.[7]

Causality behind choices: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine on the E3 ligase ligand.[8] DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and to maintain a basic pH. The final purification by RP-HPLC is essential to obtain a high-purity PROTAC for biological evaluation.[7]

Validation of the Synthesized PROTAC

Once the PROTAC is synthesized and purified, a series of in vitro and cell-based assays are required to validate its mechanism of action and efficacy.

Figure 2: A typical workflow for the biological validation of a newly synthesized PROTAC.

Protocol 4: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can measure the binding kinetics and affinity of the binary and ternary complexes in real-time.[9][10]

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Immobilization reagents (EDC, NHS, ethanolamine)

-

Purified E3 ligase (e.g., VHL complex)

-

Purified POI

-

Synthesized PROTAC

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

-

Perform a binary interaction analysis by injecting varying concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD).

-

Perform a second binary interaction analysis by injecting varying concentrations of the POI over a surface with immobilized PROTAC (if possible) or by using a solution-based affinity measurement.

-